Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the benzothiophene family This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a carboxylate group and an amino group
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves its interaction with various (hetero)aryl iodides in a process known as carbon–nitrogen cross-coupling . This reaction is catalyzed by copper (CuI), L-proline, and cesium carbonate (Cs2CO3) in dioxane at moderate temperatures . The result is the formation of N-substituted products .
Biochemical Pathways
The compound’s involvement in carbon–nitrogen cross-coupling reactions suggests it may influence pathways related to nitrogen metabolism or aromatic compound synthesis .
Result of Action
Its role in carbon–nitrogen cross-coupling reactions suggests it may contribute to the synthesis of various N-substituted aromatic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the carbon–nitrogen cross-coupling reaction it participates in requires a specific set of conditions, including the presence of (hetero)aryl iodides, CuI, L-proline, Cs2CO3, and a moderate temperature . These factors can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide typically involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications, ensuring efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound shares a similar benzothiophene core but includes a trifluoromethyl group, which can alter its chemical properties and biological activity.
Methyl 3-amino-4-methylthiophene-2-carboxylate: Another similar compound with a methyl group at the 4-position, which can influence its reactivity and applications.
Uniqueness
Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylate group on the benzothiophene ring
Properties
IUPAC Name |
methyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLOSRUTHMUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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